5,8-Dibromoisoquinoline

Beschreibung

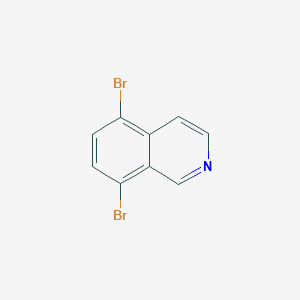

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,8-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBALCRXZUTMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297215 | |

| Record name | 5,8-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81045-39-8 | |

| Record name | 81045-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dibromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,8-Dibromoisoquinoline: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8-Dibromoisoquinoline is a key heterocyclic building block, distinguished by the strategic placement of two bromine atoms on its isoquinoline core. This arrangement provides a versatile platform for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of complex organic molecules. This guide offers a comprehensive overview of the physical and chemical properties of 5,8-dibromoisoquinoline, detailed synthetic protocols, its reactivity profile with a focus on modern cross-coupling reactions, and its applications in the development of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties. The introduction of halogen atoms, such as bromine, onto the isoquinoline ring system significantly enhances its synthetic utility by providing reactive sites for carbon-carbon and carbon-heteroatom bond formation. 5,8-Dibromoisoquinoline, with its two distinct bromine substituents, offers chemists the opportunity for selective and sequential functionalization, enabling the construction of diverse molecular architectures.

Physicochemical Properties of 5,8-Dibromoisoquinoline

5,8-Dibromoisoquinoline typically appears as a solid at room temperature, ranging in color from white to pale yellow. The presence of two bromine atoms significantly influences its physical properties compared to the parent isoquinoline.

| Property | Value | Source(s) |

| CAS Number | 81045-39-8 | [1] |

| Molecular Formula | C₉H₅Br₂N | [2] |

| Molecular Weight | 286.95 g/mol | [2] |

| Boiling Point | 363.7 ± 22.0 °C at 760 mmHg | [3] |

| Appearance | White to pale yellow solid | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents such as chloroform and dichloromethane. | [3] |

Synthesis of 5,8-Dibromoisoquinoline: A Step-by-Step Protocol

The synthesis of 5,8-dibromoisoquinoline is most commonly achieved through the direct bromination of isoquinoline. While it can be a byproduct in the synthesis of mono-brominated isoquinolines, reaction conditions can be optimized to favor the formation of the dibrominated product. A common method involves the use of N-Bromosuccinimide (NBS) in a strong acid.

Experimental Protocol: Bromination of Isoquinoline

This protocol is adapted from procedures for the bromination of isoquinoline in strong acid, where 5,8-dibromoisoquinoline is a known product.[3][4]

Materials:

-

Isoquinoline

-

N-Bromosuccinimide (NBS), recrystallized

-

Concentrated Sulfuric Acid (96%)

-

Crushed Ice

-

Ammonia solution (25% aq.)

-

Heptane

-

Toluene

-

Diethyl ether

-

Magnesium Sulfate (anhydrous)

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C.

-

Slowly add isoquinoline via the addition funnel, ensuring the internal temperature is maintained below 30°C.

-

Cool the resulting solution to between -25°C and -22°C using a dry ice/acetone bath.

-

Add N-Bromosuccinimide (approximately 2.2 equivalents) in portions, while vigorously stirring and maintaining the internal temperature between -25°C and -22°C. The use of more than 2 equivalents of NBS is crucial to drive the reaction towards dibromination.[5]

-

Stir the reaction mixture efficiently for 2 hours at -22°C, followed by 3 hours at -18°C.

-

Pour the reaction mixture onto crushed ice in a large beaker.

-

Carefully neutralize the mixture to a pH of approximately 10 by the slow addition of a 25% aqueous ammonia solution, keeping the temperature below 30°C.

-

Extract the aqueous slurry with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with 1M NaOH and then with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude solid can be purified by fractional distillation under reduced pressure or by recrystallization from a heptane/toluene mixture to yield 5,8-dibromoisoquinoline.[4]

Causality Behind Experimental Choices:

-

Strong Acid: The use of concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring.

-

Low Temperature: Careful temperature control is critical to manage the exothermic nature of the reaction and to improve the selectivity of the bromination, minimizing the formation of other isomers and over-brominated products.

-

NBS: N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine.

Caption: Synthesis workflow for 5,8-Dibromoisoquinoline.

Chemical Reactivity and Synthetic Utility

The two bromine atoms at the 5- and 8-positions of the isoquinoline ring are the key to its synthetic versatility. These positions are amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

5,8-Dibromoisoquinoline is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds, respectively.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling 5,8-dibromoisoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

Generic Protocol for Suzuki-Miyaura Coupling:

-

To an oven-dried reaction vessel, add 5,8-dibromoisoquinoline (1 equivalent), the boronic acid or ester (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

4.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling 5,8-dibromoisoquinoline with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[6] This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.

Generic Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine 5,8-dibromoisoquinoline (1 equivalent), the amine (1.2 to 2.4 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-3 equivalents) in a reaction vessel.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the mixture to the required temperature (typically 80-120°C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the organic phase with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Caption: Key cross-coupling reactions of 5,8-Dibromoisoquinoline.

Spectral Characterization

Definitive spectral data for 5,8-dibromoisoquinoline is not widely available in public databases. However, based on the analysis of related isoquinoline derivatives, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyridine ring (H-1, H-3, H-4) would likely appear as distinct signals, while the protons on the benzene ring (H-6, H-7) would likely exhibit coupling to each other.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the carbon atoms of the isoquinoline core. The carbons bearing the bromine atoms (C-5 and C-8) would be expected to show a characteristic shift, and their signals may be of lower intensity.

-

IR Spectroscopy: The IR spectrum would show characteristic absorptions for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region), and C-Br stretching vibrations (typically below 1000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br).

Applications in Research and Drug Development

The synthetic versatility of 5,8-dibromoisoquinoline makes it a valuable starting material for the synthesis of a variety of target molecules with potential applications in medicinal chemistry and materials science.

Anticancer Agents

The quinoline and isoquinoline scaffolds are present in numerous anticancer agents. By utilizing 5,8-dibromoisoquinoline as a starting material, medicinal chemists can synthesize novel derivatives with modified electronic and steric properties to target various cancer-related pathways. For example, derivatives of brominated quinolines have shown potent antiproliferative activity against various tumor cell lines and have been investigated as topoisomerase I inhibitors.[7][8]

Antimicrobial Agents

Isoquinoline derivatives have also been explored for their antimicrobial properties. The ability to introduce diverse functional groups onto the 5- and 8-positions of the isoquinoline core via cross-coupling reactions allows for the systematic exploration of structure-activity relationships to develop novel antibacterial and antifungal agents.[9]

Conclusion

5,8-Dibromoisoquinoline is a highly versatile and valuable building block in modern organic synthesis. Its well-defined reactive sites enable a plethora of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, providing access to a wide array of functionalized isoquinoline derivatives. The strategic importance of the isoquinoline scaffold in medicinal chemistry underscores the potential of 5,8-dibromoisoquinoline as a key starting material in the quest for novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to empower researchers in their pursuit of innovative molecular design and discovery.

References

-

Wiley-VCH. Supporting Information. Available at: [Link]

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available at: [Link]

-

Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Available at: [Link]

-

National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. Available at: [Link]

-

PubMed. Novel isoquinoline derivatives as antimicrobial agents. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

ResearchGate. (a) 1H-NMR Spectrum of 8H-DAB (b) 1 H-NMR Spectrum of 8H-DAB (0-4.5 ppm) (c) 1 H-NMR Spectrum of 8H-DAB (7.6-9 ppm). Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Organic Syntheses. 7. Available at: [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

-

National Institute of Standards and Technology. Isoquinoline. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

MDPI. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Available at: [Link]

-

YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

-

ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Available at: [Link]

-

The Royal Society of Chemistry. 1HNMR δ values for. Available at: [Link]

-

ResearchGate. The 13c nmr data for compounds 5-8 (in ppm). Available at: [Link]

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available at: [Link]

-

National Institute of Standards and Technology. Mass spectra of C5H8 isomers. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]

-

Rose-Hulman Institute of Technology. The Suzuki Reaction. Available at: [Link]

-

PubMed Central. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Available at: [Link]

-

Reddit. Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

PubChem. 8-Bromoquinoline. Available at: [Link]

-

Doc Brown's Chemistry. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Available at: [Link]

-

IndiaMART. 5 kg 5,8-Dibromoisoquinoline Or 5,8-Dibromo-Isoquinoline, Powder. Available at: [Link]

-

ResearchGate. Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Available at: [Link]

-

National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. Compound 5,8-dibromoisoquinoline - Chemdiv [chemdiv.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,8-Dibromoisoquinoline: Molecular Structure, Conformation, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,8-dibromoisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its molecular structure, conformational analysis, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols.

Introduction to 5,8-Dibromoisoquinoline: A Versatile Scaffold

5,8-Dibromoisoquinoline is a halogenated derivative of isoquinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The presence of two bromine atoms on the benzenoid ring, specifically at positions 5 and 8, imparts unique electronic and steric properties to the molecule. These bromine atoms serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to introduce diverse functional groups. This functionalization capability makes 5,8-dibromoisoquinoline a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs).

Molecular Structure and Conformational Analysis

The fundamental structure of 5,8-dibromoisoquinoline is characterized by its planar aromatic core. The isoquinoline ring system is inherently planar due to the sp² hybridization of its carbon and nitrogen atoms. The bromine atoms at the 5 and 8 positions lie in the same plane as the aromatic rings.

Key Structural Parameters

Conformational Insights

The conformation of 5,8-dibromoisoquinoline is largely rigid due to its aromatic nature. The primary conformational considerations involve the potential for intermolecular interactions in the solid state, such as π-π stacking and halogen bonding. These interactions can influence the crystal packing and, consequently, the material's bulk properties.

Synthesis of 5,8-Dibromoisoquinoline

The most common and direct method for the synthesis of 5,8-dibromoisoquinoline is the electrophilic bromination of isoquinoline. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and minimize the formation of byproducts.

Synthetic Workflow

The synthesis typically proceeds through the mono-bromination of isoquinoline at the 5-position, followed by a second bromination at the 8-position.

Caption: Synthetic pathway for 5,8-dibromoisoquinoline.

Detailed Experimental Protocol: Bromination of Isoquinoline

This protocol is adapted from established procedures for the bromination of isoquinolines.[1][2] The causality behind using a strong acid like sulfuric acid is to protonate the isoquinoline nitrogen, which deactivates the pyridine ring towards electrophilic attack and directs the bromination to the more electron-rich benzene ring. The use of N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.

Materials and Reagents:

-

Isoquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (96%)

-

Crushed Ice

-

25% Aqueous Ammonia

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Heptane

-

Toluene

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid and cool to 0°C in an ice bath.

-

Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.

-

Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

-

Addition of NBS: Add N-Bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -25°C and -22°C. The formation of 5,8-dibromoisoquinoline is favored by using an excess of NBS.[1][3]

-

Reaction: Stir the reaction mixture at -22°C for 2 hours, then at -18°C for 3 hours.

-

Quenching: Pour the reaction mixture onto crushed ice in a large beaker.

-

Neutralization: Carefully adjust the pH of the mixture to ~9 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

Extraction: Extract the aqueous suspension with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with 1M NaOH and then with water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, which will be a mixture of mono- and di-brominated isoquinolines, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[1] Recrystallization from a mixture of heptane and toluene can also be employed for further purification.[2]

Self-Validation: The purity of the final product should be assessed by Thin Layer Chromatography (TLC), and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 5,8-dibromoisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

The protons on the pyridine ring (H-1, H-3, H-4) will appear as distinct signals in the downfield region (δ 8.5-9.5 ppm).

-

The protons on the benzene ring (H-6, H-7) will appear as an AX or AB system in the aromatic region (δ 7.5-8.5 ppm).

¹³C NMR (Predicted):

-

The spectrum will show 9 distinct signals corresponding to the 9 carbon atoms in the molecule.

-

The carbons bearing the bromine atoms (C-5 and C-8) will show characteristic shifts influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy and Mass Spectrometry

IR Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (~1400-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed at m/z 285, 287, and 289 in an approximate ratio of 1:2:1.

Reactivity and Synthetic Applications

The bromine atoms at the 5 and 8 positions of the isoquinoline ring are the primary sites of reactivity, making 5,8-dibromoisoquinoline a valuable substrate for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4][5]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5,8-dibromoisoquinoline with phenylboronic acid.[6][7] The choice of a palladium catalyst with appropriate ligands is critical for achieving high yields. A base is required to activate the boronic acid for transmetalation.

Materials and Reagents:

-

5,8-Dibromoisoquinoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5,8-dibromoisoquinoline, phenylboronic acid (2.2 equivalents), and potassium carbonate (3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%). Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Self-Validation: The structure of the 5,8-diphenylisoquinoline product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂N | [4] |

| Molecular Weight | 286.95 g/mol | [4] |

| Appearance | White to yellow-brown crystalline solid | [8] |

| Melting Point | 83-87 °C (for 5-bromoisoquinoline) | [9] |

| Solubility | Soluble in many organic solvents |

Conclusion

5,8-Dibromoisoquinoline is a highly versatile and valuable building block in organic synthesis. Its well-defined molecular structure and the reactivity of its bromine substituents provide a robust platform for the construction of complex molecular architectures. The detailed synthetic and functionalization protocols presented in this guide offer a solid foundation for researchers and scientists in the fields of medicinal chemistry and materials science to harness the full potential of this important heterocyclic compound.

References

-

Organic Syntheses Procedure: Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

- Wiley-VCH Supporting Inform

- US Patent 6,500,954 B1: Synthesis of 5- or 8-bromoisoquinoline deriv

- Gouliaev, A. H., & Senning, A. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 82, 43.

- The University of Manchester Research Explorer: CCDC 933915: Experimental Crystal Structure Determin

- Google Patents: WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline deriv

- ACG Publications: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- ResearchGate: Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.

- Iowa Research Online: CCDC 2352759: Experimental Crystal Structure Determin

- The University of Manchester Research Explorer: CCDC 805050: Experimental Crystal Structure Determin

- Iowa Research Online: CCDC 2130588: Experimental Crystal Structure Determin

- Iowa Research Online: CCDC 2359408: Experimental Crystal Structure Determin

- ChemicalBook: 81045-39-8(5,8-Dibromoisoquinoline) Product Description.

- Benchchem: An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.

- ChemicalBook: 5-Bromoisoquinoline synthesis.

- PubChem: 5-Bromoisoquinoline.

- Reizman, B. J., Wang, Y., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.

- ResearchGate: Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a.

- Journal of Nanostructures: The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)

- Benchchem: Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv

- ResearchGate: Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures

- SciELO México: "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu

- ResearchGate: 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and deriv

- University of Toronto: Solubility of Organic Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD.: The Synthetic Utility of 5-Bromoisoquinoline in Chemical Reactions.

- Science of Synthesis: Product Class 5: Isoquinolines.

- Fiveable: 8.3 1H and 13C NMR spectroscopy.

- TSI Journals: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- ResearchGate: X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.

-

PMC: Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][3][10]triazines.

- ElectronicsAndBooks: Tetrahedron Lett. 2008, 49 (7), 1091.

- Benchchem: 5,8-Dibromo-2,3-diethylquinoxaline CAS number and molecular formula.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. nbinno.com [nbinno.com]

- 9. 5-Bromoisoquinoline CAS#: 34784-04-8 [m.chemicalbook.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,8-Dibromoisoquinoline

Abstract

5,8-Dibromoisoquinoline is a halogenated heterocyclic compound of interest in synthetic organic chemistry, often serving as a key intermediate or appearing as a byproduct in the synthesis of more complex molecules, such as 5-bromo-8-nitroisoquinoline[1][2][3]. Accurate structural elucidation is paramount for its use in subsequent synthetic steps and for the validation of reaction pathways. This technical guide provides a comprehensive overview of the expected spectroscopic signature of 5,8-dibromoisoquinoline using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By grounding our analysis in fundamental principles and data from analogous structures, this document serves as a predictive and interpretative resource for researchers encountering this molecule.

Molecular Structure and Spectroscopic Overview

The structure of 5,8-dibromoisoquinoline features a bicyclic system composed of a benzene ring fused to a pyridine ring. The bromine atoms are substituted on the carbocyclic (benzene) portion of the scaffold. Understanding this substitution pattern is key to interpreting the resulting spectra.

Figure 1: Molecular structure of 5,8-dibromoisoquinoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the fundamental carbon-hydrogen framework of the molecule. Due to the scarcity of published, fully assigned spectra for this specific compound, the following analysis is predictive, based on established principles of chemical shifts and coupling constants for aromatic systems.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show five signals corresponding to the five protons on the isoquinoline core.

-

Causality of Chemical Shifts:

-

Pyridine Ring Protons (H1, H3, H4): Protons on the nitrogen-containing ring are generally deshielded. H1 is adjacent to the electronegative nitrogen, placing it furthest downfield. H3 and H4 will appear as a coupled system.

-

Benzene Ring Protons (H6, H7): These protons form a simple AX or AB system. They are influenced by the two electron-withdrawing bromine atoms, which cause a general downfield shift compared to unsubstituted isoquinoline.

-

Table 1: Predicted ¹H NMR Spectral Data for 5,8-Dibromoisoquinoline in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

|---|---|---|---|

| H1 | ~9.0 - 9.3 | d | ~5-6 |

| H3 | ~8.4 - 8.6 | d | ~5-6 |

| H4 | ~7.6 - 7.8 | d | ~5-6 |

| H7 | ~7.8 - 8.0 | d | ~8-9 |

| H6 | ~7.5 - 7.7 | d | ~8-9 |

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms of the isoquinoline ring system.

-

Causality of Chemical Shifts:

-

Carbons bonded to Bromine (C5, C8): The signals for these carbons (ipso-carbons) will be shifted upfield relative to what might be expected from simple electronegativity, a phenomenon known as the "heavy atom effect." However, their exact position can vary.

-

Pyridine Ring Carbons (C1, C3, C4a, C8a): Carbons adjacent to the nitrogen (C1, C3) are typically deshielded. The bridgehead carbons (C4a, C8a) are also significantly downfield.

-

Benzene Ring Carbons (C6, C7): These carbons will have shifts typical for aromatic CH groups, influenced by the adjacent bromine atoms.

-

Table 2: Predicted ¹³C NMR Spectral Data for 5,8-Dibromoisoquinoline in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| C1 | ~150 - 153 |

| C3 | ~142 - 145 |

| C4a | ~135 - 138 |

| C8a | ~133 - 136 |

| C7 | ~130 - 133 |

| C6 | ~128 - 131 |

| C4 | ~122 - 125 |

| C5 | ~118 - 122 |

| C8 | ~117 - 121 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding patterns within the molecule. The spectrum of 5,8-dibromoisoquinoline is expected to be dominated by absorptions characteristic of its aromatic and C-Br bonds.

-

Expert Interpretation:

-

The Aromatic C-H Stretch just above 3000 cm⁻¹ is a clear indicator of the aromatic nature of the compound.

-

Multiple sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings.

-

The fingerprint region (below 1000 cm⁻¹) will contain C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern, as well as the C-Br stretching vibrations.

-

Table 3: Predicted Characteristic IR Absorptions for 5,8-Dibromoisoquinoline

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C and C=N Ring Stretching | 1600 - 1450 | Medium-Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is the most definitive technique for confirming the molecular weight and elemental composition, particularly the presence of bromine.

-

Trustworthiness through Isotopic Pattern: The most critical diagnostic feature in the mass spectrum of 5,8-dibromoisoquinoline is the isotopic signature of two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. A molecule with two bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺•):

-

M⁺•: Contains two ⁷⁹Br atoms.

-

[M+2]⁺•: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺•: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1 , providing unambiguous evidence for the presence of two bromine atoms.

-

Table 4: Predicted High-Resolution Mass Spectrometry Data for 5,8-Dibromoisoquinoline (C₉H₅Br₂N)

| Ion | Calculated m/z | Expected Relative Intensity | Description |

|---|---|---|---|

| [M]⁺• (C₉H₅⁷⁹Br₂N) | 284.8841 | ~100% (of the M peak) | Molecular ion with two ⁷⁹Br isotopes |

| [M+2]⁺• (C₉H₅⁷⁹Br⁸¹BrN) | 286.8821 | ~197% | Molecular ion with one of each Br isotope |

| [M+4]⁺• (C₉H₅⁸¹Br₂N) | 288.8800 | ~97% | Molecular ion with two ⁸¹Br isotopes |

| [M-Br]⁺ | 205.9763 / 207.9742 | - | Fragment from loss of a bromine radical |

| [M-2Br]⁺ | 127.0444 | - | Fragment from loss of two bromine radicals |

Experimental Protocols

The following section outlines standardized methodologies for acquiring high-quality spectroscopic data for a solid organic sample like 5,8-dibromoisoquinoline.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent where the compound is soluble (e.g., deuterated chloroform, CDCl₃).

-

Dissolve the sample in approximately 0.6 mL of the solvent in a clean vial.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup (400 MHz Example):

-

¹H NMR:

-

Use a standard one-pulse sequence.

-

Set the spectral width to ~16 ppm, centered around 7 ppm.

-

Acquisition time of 2-4 seconds and a relaxation delay of 2-5 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to ~220 ppm.

-

Acquisition time of 1-2 seconds and a relaxation delay of 2 seconds.

-

Accumulate 1024 or more scans due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

-

IR Data Acquisition (FTIR-ATR)

-

Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR). Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Place a small amount of the solid 5,8-dibromoisoquinoline sample onto the crystal and apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry Data Acquisition (EI-TOF)

-

Sample Introduction: Introduce a small amount of the sample into the instrument, either via a direct insertion probe for solids or after separation using Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to libraries.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution analyzer such as a Time-of-Flight (TOF) detector to confirm the elemental composition.

-

Detection: Record the spectrum, ensuring the mass range is sufficient to observe the molecular ion cluster (e.g., m/z 50-500).

Integrated Spectroscopic Workflow

Confirming the structure of 5,8-dibromoisoquinoline requires a synergistic approach where data from each technique validates the others.

Figure 2: Logical workflow for the structural elucidation of 5,8-dibromoisoquinoline.

Conclusion

The comprehensive spectroscopic profile of 5,8-dibromoisoquinoline is highly characteristic. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the aromatic system and carbon-halogen bonds. Finally, mass spectrometry provides definitive proof of the molecular weight and, most critically, the presence of two bromine atoms through its unmistakable 1:2:1 isotopic cluster. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality assessment of 5,8-dibromoisoquinoline in any research or development setting.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]]

-

Google Patents. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. WO1999067218A2. Retrieved from 1]

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]]

-

Google Patents. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. US6500954B1. Retrieved from 2]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]3]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 5,8-Dibromoisoquinoline

Foreword: The Strategic Value of Dihalogenated Heterocycles

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous alkaloids and therapeutic agents.[1] The strategic introduction of halogen atoms onto this scaffold serves as a critical gateway for molecular diversification. Halogens, particularly bromine, are exceptional synthetic handles for a host of cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with precision.[2][3] This guide provides an in-depth exploration of 5,8-dibromoisoquinoline, a symmetrically functionalized intermediate whose discovery and synthesis are pivotal for accessing novel chemical space. We will delve into the mechanistic underpinnings of its formation, provide field-proven protocols for its synthesis, and discuss its characterization and utility as a versatile building block.

The Chemical Logic of Isoquinoline Bromination

The reactivity of isoquinoline towards electrophilic aromatic substitution (SEAr) is a nuanced interplay of electronic effects. The molecule consists of two fused rings: a pyridine ring, which is electron-deficient due to the electronegative nitrogen atom, and a benzene ring, which is comparatively electron-rich.

Regioselectivity: Why Positions 5 and 8?

Under neutral conditions, the pyridine ring is highly deactivated towards electrophiles. Consequently, electrophilic attack preferentially occurs on the benzene ring. Theoretical and experimental data confirm that substitution is directed to the C-5 and C-8 positions.[4] This preference can be rationalized by examining the stability of the Wheland intermediate (the sigma complex) formed upon electrophilic attack. Attack at C-5 or C-8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring, resulting in a more stable intermediate compared to attack at C-6 or C-7.

The Role of Acid Catalysis

In practice, the direct bromination of isoquinoline is often conducted in a strong acid, such as concentrated sulfuric acid (H₂SO₄).[5] Under these conditions, the nitrogen atom of the pyridine ring is protonated, forming the isoquinolinium cation. This protonation profoundly deactivates the entire heterocyclic system towards further electrophilic attack. However, the deactivating effect is strongest on the pyridine ring, further reinforcing the inherent preference for substitution on the carbocyclic ring. The reaction, therefore, proceeds on the less deactivated, but still relatively electron-poor, benzene ring of the isoquinolinium ion.[6][7]

The logical pathway for the synthesis of 5,8-dibromoisoquinoline is a sequential electrophilic substitution, as illustrated below.

Caption: Logical workflow for the synthesis of 5,8-dibromoisoquinoline.

Synthetic Methodologies: From Byproduct to Target Molecule

Historically, methods for halogenating isoquinoline involved harsh conditions, such as using liquid bromine with aluminum chloride at elevated temperatures, which provided modest yields of the monobrominated product.[5][8] The development of methods using N-Bromosuccinimide (NBS) in sulfuric acid offered a more controlled, higher-yielding alternative.[5] While 5,8-dibromoisoquinoline was initially observed as a byproduct when an excess of NBS was used,[2][5][8] protocols have been optimized to produce it as the primary target.

Optimized Protocol: Direct Dibromination with N-Bromosuccinimide

This method stands as the most direct and efficient route to 5,8-dibromoisoquinoline. The causality is clear: using a sufficient excess of the brominating agent (NBS) under conditions that favor electrophilic substitution drives the reaction past the mono-bromo intermediate to the desired dibromo product.

Step-by-Step Protocol: [9]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (e.g., 17 mL). Cool the acid to 0 °C in an ice bath.

-

Addition of Isoquinoline: Slowly add isoquinoline (e.g., 1.83 mL, 15.50 mmol) dropwise to the stirred sulfuric acid, ensuring the internal temperature does not rise significantly.

-

Cooling and Brominating Agent Addition: Cool the reaction mixture to -25 °C using a dry ice/acetone bath. Add N-Bromosuccinimide (NBS) (e.g., 6.34 g, 35.65 mmol, ~2.3 equivalents) in small portions. Causality Check: The portion-wise addition and strict temperature control between -25 °C and -20 °C are critical to manage the exothermicity of the reaction and prevent unwanted side reactions.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C to -25 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and stir until reaction completion is confirmed by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution to pH 7.0 by the slow addition of concentrated aqueous ammonia, keeping the temperature below 30 °C with an ice bath.

-

Isolation: Stir the resulting slurry at 0 °C for 1 hour to ensure complete precipitation. Collect the solid product by filtration and wash thoroughly with ice water.

-

Purification: Air-dry the crude product. Purify by column chromatography on silica gel to afford pure 5,8-dibromoisoquinoline.

Expected Yield: ~56%[9]

Alternative Method: The "Swamping Catalyst" Approach

An alternative strategy involves using elemental bromine with a strong Lewis acid like aluminum trichloride (AlCl₃).[1] In this method, the first equivalent of AlCl₃ complexes with the lone pair of the isoquinoline nitrogen, deactivating the ring. A second equivalent of AlCl₃ is then required to act as the traditional Friedel-Crafts catalyst, activating the bromine for electrophilic attack. Using two equivalents of bromine with this method produces a mixture from which 5,8-dibromoisoquinoline can be isolated in good yield.[1] While effective, this method often requires higher temperatures and handling of elemental bromine, making the NBS/H₂SO₄ protocol preferable for many applications.

Caption: Step-by-step experimental workflow for the synthesis of 5,8-dibromoisoquinoline.

Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized 5,8-dibromoisoquinoline. The symmetrical nature of the molecule leads to a distinct spectroscopic signature.

Physical and Spectroscopic Data

The following table summarizes key characterization data for 5,8-dibromoisoquinoline.

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂N | - |

| Molecular Weight | 286.95 g/mol | - |

| Appearance | White to off-white solid | [9] |

| Boiling Point | 363.7 ± 22.0 °C (Predicted) | [9] |

| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [9] |

| Mass Spectrum | (EI) m/z: 286 ([M+H]⁺) | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides unambiguous confirmation of the substitution pattern.

¹H NMR Data (400 MHz, DMSO-d₆): [9]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 9.48 ppm | s | - | H-1 |

| 8.78 ppm | d | 6 Hz | H-3 |

| 8.06 ppm | d | 8 Hz | H-6 or H-7 |

| 7.98 ppm | dd | 6 Hz, 8 Hz | H-4, H-6 or H-7 |

Note: The original source assigns a doublet of doublets to two protons at 7.98 ppm. A more detailed analysis would be required to definitively assign H-4, H-6, and H-7.

The simplicity of the spectrum, especially the singlet for H-1, is consistent with substitution at the adjacent C-8 position. The downfield shift of all protons is expected due to the electron-withdrawing effects of the bromine atoms and the heterocyclic nitrogen.

Applications in Drug Discovery and Materials Science

The true value of 5,8-dibromoisoquinoline lies in its potential as a versatile intermediate. The two bromine atoms can be selectively or sequentially functionalized, providing a powerful platform for building molecular complexity.

-

Cross-Coupling Reactions: The C-Br bonds are ideal substrates for palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the installation of aryl, alkynyl, vinyl, and amino groups, respectively.[2][3]

-

Pharmaceutical Scaffolds: As bromoisoquinolines are key intermediates in the synthesis of pharmaceuticals,[8][10] the 5,8-dibromo derivative allows for the creation of novel analogues with potentially enhanced biological activity.

-

Organic Materials: The rigid isoquinoline core can be elaborated into conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Conclusion

The synthesis of 5,8-dibromoisoquinoline has evolved from the observation of a reaction byproduct to a targeted and optimized process. The direct dibromination of isoquinoline using N-Bromosuccinimide in sulfuric acid provides an efficient and scalable route to this valuable chemical building block. A thorough understanding of the underlying principles of electrophilic substitution on the isoquinoline ring system is paramount for controlling the regioselectivity and achieving high yields. With its two strategically placed bromine atoms, 5,8-dibromoisoquinoline serves as a powerful and versatile platform for innovation in drug discovery, agrochemicals, and materials science, empowering researchers to explore new frontiers of chemical synthesis.

References

-

Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

- J. A. Joule, K. Mills. Heterocyclic Chemistry. 5th ed., Wiley.

- Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society (Resumed), 3451.

- Longuet-Higgins, H. C., & Coulson, C. A. (1949). A theoretical study of the chemistry of isoquinoline. Transactions of the Faraday Society, 45, 173-179.

- Gouliaev, A. H., & Brown, W. D. (2002). U.S. Patent No. 6,500,954. Washington, DC: U.S. Patent and Trademark Office.

- Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. (WO 1999/067218 A2). World Intellectual Property Organization.

- Gordon, M., & Pearson, D. E. (1964). Halogenation of the Aluminum Chloride Complexes of Quinoline and Isoquinoline. The Journal of Organic Chemistry, 29(2), 329–335.

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available from: [Link]

-

Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. Available from: [Link]

-

University of Babylon. Quinolines and Isoquinolines. Available from: [Link]

- Gouliaev, Alex Haahr, & Brown, William Dalby. (2001). Process for preparing 5-bromoisoquinoline and its 8-nitro derivative. (DK1089976T3).

- Davies, D. T. (2008). Product Class 5: Isoquinolines.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 8. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. 5,8-Dibromoisoquinoline CAS#: 81045-39-8 [amp.chemicalbook.com]

- 10. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]

Electron distribution and resonance effects in 5,8-Dibromoisoquinoline

An In-depth Technical Guide to Electron Distribution and Resonance Effects in 5,8-Dibromoisoquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic architecture of 5,8-dibromoisoquinoline, a key heterocyclic intermediate in medicinal and materials chemistry. We dissect the interplay between the inherent electronic properties of the isoquinoline nucleus and the profound influence of di-bromination at the C5 and C8 positions. This document elucidates the competing inductive and resonance (mesomeric) effects that govern the molecule's electron density distribution, chemical reactivity, and spectroscopic signatures. Methodologies for its synthesis and its utility as a versatile scaffold in cross-coupling reactions are also discussed, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic framework, forming the structural core of numerous natural alkaloids (e.g., morphine, berberine) and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] Its derivatives have demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][4] The fusion of a benzene ring with a pyridine ring creates a 10π-electron aromatic system with a unique electronic landscape.[5] The nitrogen atom's electronegativity renders the entire system relatively electron-poor compared to its carbocyclic analog, naphthalene, and dictates its reactivity patterns.[5][6]

Halogenated isoquinolines, such as 5,8-dibromoisoquinoline, serve as exceptionally versatile building blocks in synthetic chemistry.[7][8] The carbon-bromine bonds provide reactive handles for the strategic introduction of diverse functional groups via metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and materials science.[7] A fundamental understanding of the electron distribution within 5,8-dibromoisoquinoline is therefore paramount to predicting its reactivity and rationally designing synthetic pathways.

Foundational Principles: Electronic Effects in Substituted Aromatics

The electronic properties of 5,8-dibromoisoquinoline are governed by the cumulative influence of its constituent parts: the isoquinoline core and the two bromine substituents. These influences are primarily understood through two fundamental concepts:

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bond framework and arises from differences in electronegativity between adjacent atoms. Electronegative atoms, such as nitrogen and bromine, withdraw electron density from the ring, deactivating it towards electrophilic attack.[9][10][11]

-

Resonance (Mesomeric) Effect (+M/-M): This effect involves the delocalization of pi (π) electrons between a substituent and the aromatic ring.[9][10] Substituents with lone pairs, like bromine, can donate electron density into the ring via resonance (+M effect). This donation is directed specifically to the ortho and para positions relative to the substituent.[12]

For halogen substituents, a critical dichotomy exists: they are strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M).[10][13] In almost all cases involving halogens on an aromatic ring, the inductive effect dominates, leading to an overall deactivation of the ring's reactivity towards electrophiles.[12][13]

Deconstructing the Electronic Landscape of 5,8-Dibromoisoquinoline

The electron distribution in 5,8-dibromoisoquinoline is a direct consequence of the synergistic and competing electronic effects of the nitrogen atom and the two bromine atoms.

The Isoquinoline Core Influence

The nitrogen atom in the isoquinoline ring is more electronegative than carbon, exerting a strong inductive (-I) pull on the entire fused ring system. This makes both the pyridine and benzene (carbocyclic) rings electron-deficient. Consequently, electrophilic aromatic substitution (SEAr) on unsubstituted isoquinoline is significantly slower than on benzene and occurs preferentially on the more electron-rich carbocycle at the C5 and C8 positions.[6][14]

The Impact of Dibromination at C5 and C8

The introduction of two bromine atoms at the most reactive positions of the carbocycle dramatically alters the molecule's electronic profile.

-

Cumulative Inductive Withdrawal (-I): Both bromine atoms, being highly electronegative, exert a powerful inductive pull. This effect is additive to the already present -I effect of the ring nitrogen. The result is a profound depletion of electron density across the entire aromatic system, making 5,8-dibromoisoquinoline a highly electron-deficient molecule.

-

Resonance Donation (+M): Each bromine atom possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. This +M effect introduces a degree of electron density back into the ring, specifically at positions ortho and para to the C-Br bonds. For the C5-Br, this directs density towards C6; for the C8-Br, this directs towards C7.

The diagram below illustrates the dominant electronic forces at play.

Caption: Primary inductive (-I) and resonance (+M) effects influencing the core.

Resonance Structure Analysis

The resonance donation (+M effect) from the bromine atoms can be visualized through canonical resonance structures. While the inductive effect deactivates the entire ring, the resonance effect slightly counteracts this deactivation at specific positions (C6 and C7), making them the least electron-poor carbons on the carbocyclic ring.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. crab.rutgers.edu [crab.rutgers.edu]

- 14. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

Solubility Profile of 5,8-Dibromoisoquinoline in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,8-Dibromoisoquinoline is a key heterocyclic building block utilized in the synthesis of novel compounds for pharmaceuticals and materials science.[1] Its utility in these fields is fundamentally linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of 5,8-dibromoisoquinoline, grounded in theoretical principles and established experimental methodologies. We delve into the molecular characteristics governing its solubility, provide a qualitative assessment across various solvent classes, and present detailed, field-proven protocols for quantitative solubility determination. This document is intended to serve as an essential resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Physicochemical Profile of 5,8-Dibromoisoquinoline

Understanding the inherent properties of 5,8-dibromoisoquinoline is the foundation for predicting its behavior in different solvent systems. The molecule's structure is characterized by a planar isoquinoline core with two heavy bromine atoms substituted on the benzene ring portion. This substitution significantly influences its electronic distribution, molecular weight, and intermolecular interactions.[2]

The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 81045-39-8 | [3] |

| Molecular Formula | C₉H₅Br₂N | [3] |

| Molecular Weight | 286.95 g/mol | [3] |

| Appearance | White to pale yellow or yellow-brown crystalline solid | [2] |

| Boiling Point | 363.7 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| LogP (Octanol-Water) | 3.53 | [2] |

| Topological Polar Surface Area | 12.89 Ų | [2] |

The high LogP value of 3.53 indicates a significant lipophilic (oil-loving) character, predicting poor solubility in water but favorable solubility in nonpolar organic solvents.[2] The relatively small topological polar surface area (TPSA), dominated by the nitrogen atom, suggests that polar interactions will be less significant than the nonpolar interactions of the large aromatic system.

Theoretical Framework of Solubility

The solubility of a solid crystalline solute, such as 5,8-dibromoisoquinoline, in a liquid solvent is a complex thermodynamic process.[4] Dissolution involves the disruption of two sets of intermolecular forces: those holding the solute molecules together in the crystal lattice (solute-solute) and those between solvent molecules (solvent-solvent). New intermolecular forces are then formed between the solute and solvent molecules.[5][6]

The overall process can be summarized by the adage "like dissolves like," which highlights the importance of polarity matching between the solute and solvent.[7][8]

For 5,8-dibromoisoquinoline, the primary factors influencing its solubility are:

-

Polarity: The molecule is predominantly nonpolar due to the large, dibrominated aromatic surface. The nitrogen atom in the isoquinoline ring introduces a small degree of polarity and the ability to act as a hydrogen bond acceptor.[9] Therefore, it is expected to dissolve best in solvents of low to moderate polarity.

-

Molecular Size: Larger molecules can be more difficult to solvate, as this requires creating a larger cavity in the solvent structure.[10][11] The relatively large and planar structure of 5,8-dibromoisoquinoline will favor solvents that can accommodate it.

-

Intermolecular Forces: The primary forces at play will be van der Waals forces (specifically London dispersion forces) due to the large electron cloud of the aromatic system and bromine atoms. Dipole-dipole interactions may occur with polar solvents, and weak hydrogen bonding is possible with protic solvents.[12]

Qualitative Solubility Profile and Solvent Selection

While precise quantitative data is not widely published, a qualitative assessment can be made based on the molecule's physicochemical properties and general chemical principles. The compound is known to be soluble in chlorinated solvents like chloroform and dichloromethane.[2]

The following table provides an evidence-based prediction of solubility in common laboratory solvents, categorized by solvent class. This serves as a starting point for solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | "Like dissolves like" principle suggests some affinity, but the minor polarity from the nitrogen may limit high solubility in purely nonpolar solvents. Toluene, being aromatic, may be a better solvent than hexane.[7] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents effectively balance polarity and nonpolar character. DCM and chloroform are confirmed to be good solvents.[2] THF and ethyl acetate are also expected to be effective due to their ability to engage in dipole-dipole interactions without the competing hydrogen bonding network of protic solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of alcohols can act as hydrogen bond donors to the isoquinoline nitrogen. However, the strong solvent-solvent hydrogen bonding in alcohols may hinder the solvation of the large, nonpolar part of the molecule.[10] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), High (in DMSO) | The compound is lipophilic (LogP 3.53) and has limited ability to disrupt the strong hydrogen bonding network of water.[2] DMSO is a very strong, polar aprotic solvent capable of dissolving a wide range of compounds and is expected to be an effective solvent. |

Experimental Protocols for Quantitative Solubility Determination

For applications in drug development and process chemistry, precise, quantitative solubility data is essential. The following protocols describe robust, validated methods for determining the equilibrium solubility of 5,8-dibromoisoquinoline.

Workflow for Experimental Solubility Determination

The general process involves achieving equilibrium between the solid compound and the solvent, followed by separation and analysis of the saturated solution.

Protocol 1: Equilibrium Shake-Flask Method

This method is widely considered the "gold standard" for determining thermodynamic equilibrium solubility.[13][14][15]

Objective: To determine the saturation concentration of 5,8-dibromoisoquinoline in a specific solvent at a controlled temperature.

Materials:

-

5,8-Dibromoisoquinoline (crystalline solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 5,8-dibromoisoquinoline to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Agitation: Allow the mixture to agitate for a sufficient period to reach equilibrium. A 24 to 48-hour period is typical for crystalline compounds.

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle. Centrifugation can also be used to facilitate this step.[13]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.[15]

-

Quantification: Prepare a series of dilutions of the filtered solution with a suitable solvent. Analyze the concentration of 5,8-dibromoisoquinoline using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.[16]

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or g/L.

Protocol 2: Gravimetric Method

This is a simpler, direct method that does not require sophisticated analytical instrumentation but can be less precise.[17]

Objective: To determine solubility by weighing the solid residue after solvent evaporation.

Materials:

-

Same as Protocol 1, excluding HPLC/UV-Vis.

-

Pre-weighed watch glasses or evaporation dishes.

-

A drying oven or vacuum desiccator.

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-5 of the Shake-Flask Method.

-

Aliquot Transfer: Using a calibrated pipette, carefully transfer a precise volume of the clear, filtered supernatant (e.g., 1.0 mL) to a pre-weighed, clean, and dry evaporation dish.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. Alternatively, use a vacuum desiccator.

-

Drying to Constant Weight: Continue drying until a constant weight of the solid residue is achieved.

-

Calculation: The solubility (S) is calculated as:

-

S (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of aliquot (L)

-

Applications in Research and Development

Accurate solubility data for 5,8-dibromoisoquinoline is critical for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the solution phase for optimal reaction kinetics and yield.[2]

-

Purification: Designing effective crystallization or chromatographic purification processes.

-

Drug Discovery & Formulation: For medicinal chemists, solubility data is essential for developing formulations for in vitro and in vivo screening. Poor solubility is a major hurdle in drug development, and understanding a compound's behavior in different excipients is key.[13][18]

Conclusion

5,8-Dibromoisoquinoline is a predominantly nonpolar, lipophilic molecule with limited aqueous solubility but good solubility in moderately polar to nonpolar organic solvents, particularly chlorinated solvents like dichloromethane and chloroform.[2] While extensive quantitative data is not publicly available, this guide provides the necessary theoretical foundation and robust experimental protocols for researchers to generate high-quality, reproducible solubility data. The Shake-Flask method, coupled with HPLC analysis, is recommended as the benchmark approach for obtaining the precise data required for demanding applications in pharmaceutical and chemical research.

References

-

Veseli, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Diablo Valley College. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Available at: [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Slideshare. Solubility & Method for determination of solubility. Available at: [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-